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Compound of Interest

Compound Name: 5,6,7,8-Tetrahydroquinazolin-4-ol

Cat. No.: B108557

An In-depth Technical Guide on the Mechanism of Action of 5,6,7,8-Tetrahydroquinazoline
Derivatives.

Introduction

The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry,
serving as the core for a variety of biologically active compounds. While research on the parent
molecule, 5,6,7,8-Tetrahydroquinazolin-4-ol, is limited, numerous derivatives have been
synthesized and evaluated for a range of therapeutic applications. These derivatives exhibit
diverse mechanisms of action, targeting distinct biological pathways. This guide provides a
detailed overview of the primary mechanisms of action identified for various 5,6,7,8-
tetrahydroquinazoline derivatives, supported by quantitative data, experimental protocols, and
signaling pathway diagrams.

Antifungal Activity via CYP51 Inhibition

Certain novel derivatives of 5,6,7,8-tetrahydroquinazoline have demonstrated potent antifungal
activity by targeting the enzyme sterol 14a-demethylase (CYP51)[1]. This enzyme is crucial for
the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of
CYP51 disrupts membrane integrity, leading to fungal cell death.

Quantitative Data
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A study investigating a series of 36 novel 5,6,7,8-tetrahydroquinazoline derivatives identified
compound 4r as a particularly effective agent against the plant pathogenic fungus Rhizoctonia
solani. Its efficacy is compared with the commercial fungicide Fluquinconazole in the table
below[1].

EC50 (pg/mL) vs. IC50 (pg/mL) vs. Binding Energy
Compound )

R. solani CYP51 (kcallmol)
Compound 4r 0.33 0.34 -57.2
Fluguinconazole 0.78 0.62 -39.7

Signaling Pathway Diagram

The inhibitory action of 5,6,7,8-tetrahydroquinazoline derivatives on the ergosterol biosynthesis
pathway is depicted below.
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Caption: Inhibition of CYP51 by a 5,6,7,8-tetrahydroquinazoline derivative, disrupting ergosterol
synthesis.

Experimental Protocols
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In Vitro Antifungal Assay: The efficacy of the compounds against various fungal species was
determined using a mycelium growth rate test. The compounds were dissolved in DMSO and
added to potato dextrose agar (PDA) medium to achieve final concentrations. Mycelial plugs of
the fungi were placed on the medicated PDA plates and incubated. The diameter of the
mycelial growth was measured, and the effective concentration for 50% inhibition (EC50) was
calculated using SPSS software[1].

CYP51 Inhibition Assay (IC50 Determination): The inhibitory activity against CYP51 was
measured using a previously established method. The IC50 values were determined by
assessing the reduction in enzyme activity in the presence of varying concentrations of the
inhibitor[1].

Molecular Docking: Computational docking studies were performed to understand the binding
interaction between the compounds and the target protein CYP51. The crystal structure of
CYP51 from Rhizoctonia solani was used, and the binding energies were calculated to predict
the affinity of the compounds for the active site[1].

Sigma-1 (o1) Receptor Antagonism for Pain
Management

Derivatives of 5,6,7,8-tetrahydroquinazoline have been synthesized and evaluated as selective
sigma-1 (ol) receptor antagonists, showing potential for the treatment of pain[2]. The ol
receptor is an intracellular chaperone protein implicated in various cellular functions and is a
target for analgesic drugs.

Quantitative Data

A study identified compound 33, a 2,4-disubstituted-5,6,7,8-tetrahydroquinazoline, as a potent
and selective ol receptor antagonist[2].

Ki for o1 Receptor Ki for 02 Receptor ollc2 Selectivity

Compound .
(nM) (nM) Ratio

Compound 33 15.6 >2000 >128

Logical Relationship Diagram
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The development and evaluation process for these gl receptor antagonists can be visualized

as follows.
Drug Development Workflow
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Caption: Workflow for the identification of a 5,6,7,8-tetrahydroquinazoline derivative as a potent
analgesic.

Experimental Protocols

Receptor Binding Assays: The affinity of the synthesized compounds for 61 and o2 receptors
was determined through in vitro radioligand binding assays. For the ol receptor assay, guinea
pig brain membranes and (+)-[3H]pentazocine were used as the radioligand. For the 02
receptor assay, rat liver membranes and [3H]di-o-tolylguanidine were used in the presence of
dextrallorphan to mask o1 sites. The concentration of the test compound that inhibited 50% of
the specific binding (IC50) was determined, and the inhibition constant (Ki) was calculated
using the Cheng-Prusoff equation[2].

In Vivo Analgesia Model (Formalin Test): The antinociceptive effects of the lead compound
were evaluated in an animal model of pain. The formalin test, which induces a biphasic pain
response, was used to assess the compound's ability to reduce pain behaviors in a dose-
dependent manner[2].

In Silico Screening for Antitubercular and
Antidiabetic Activity

Molecular docking studies have predicted that certain 5,6,7,8-tetrahydroquinazoline derivatives
possess a high binding affinity for essential enzymes in Mycobacterium tuberculosis and for 3-
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glucosidase, suggesting their potential as antitubercular and antidiabetic agents, respectively[3]

[415].

Potential Molecular Targets

o Mycobacterium tuberculosis:

o Dihydrofolate reductase (DHFR)[3][4]

o Pantothenate kinase (MtPanK)[3][4]

o FAD-containing oxidoreductase DprE1l (MtDprE1)[3][4]
» Diabetes:

o [-glucosidase[3][4]

Experimental Protocols

Molecular Docking Simulation: The potential inhibitory activity of newly synthesized 5,6,7,8-
tetrahydroquinazoline derivatives was assessed in silico. The three-dimensional structures of
the target enzymes were obtained from the Protein Data Bank (PDB). The synthesized
compounds were then docked into the active sites of these enzymes using computational
software. The binding affinities were calculated to predict the potential of these compounds as
inhibitors. This computational screening allows for the prioritization of compounds for future in
vitro and in vivo testing][3].

Conclusion

The 5,6,7,8-tetrahydroquinazoline core is a versatile scaffold that has led to the development of
derivatives with a wide array of pharmacological activities. The mechanisms of action are
diverse, ranging from the inhibition of fungal enzymes and antagonism of neuronal receptors to
potential interactions with key enzymes in infectious diseases and metabolic disorders. The
data presented herein underscore the significant therapeutic potential of this class of
compounds and provide a foundation for further research and drug development efforts. Future
work should focus on validating the in silico findings through rigorous biological testing and
optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic
profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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